6N7G3US2AH
Overview
Description
6N7G3US2AH is a compound that features protective groups commonly used in organic synthesis. The tert-butoxycarbonyl (Boc) groups are often employed to protect amine functionalities during chemical reactions, ensuring that the desired transformations occur selectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6N7G3US2AH typically involves the protection of the lysine amino groups with tert-butoxycarbonyl groups. This can be achieved through the reaction of lysine with di-tert-butyl dicarbonate (Boc~2~O) in the presence of a base such as triethylamine. The phenylpropan-2-yl group is introduced via a coupling reaction with the appropriate phenylpropan-2-yl derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
6N7G3US2AH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the amine or phenylpropan-2-yl groups.
Oxidation and Reduction: Potential oxidation of the phenyl group or reduction of any introduced functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6N7G3US2AH is used in various scientific research applications, including:
Chemistry: As a protected lysine derivative in peptide synthesis.
Biology: In the study of protein modifications and interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6N7G3US2AH involves the protection of amine groups, which prevents unwanted side reactions during synthesis. The Boc groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine: Similar in structure but lacks the phenylpropan-2-yl group.
N~2~,N~6~-Bis(benzyloxycarbonyl)-L-lysine: Uses benzyloxycarbonyl (Cbz) groups instead of Boc groups.
N~2~,N~6~-Bis(tert-butoxycarbonyl)-D-lysine: The D-enantiomer of the compound.
Uniqueness
6N7G3US2AH is unique due to the presence of both Boc protective groups and the phenylpropan-2-yl moiety, which can impart specific chemical and biological properties. This combination allows for versatile applications in synthesis and research.
Properties
IUPAC Name |
tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O5/c1-18(17-19-13-9-8-10-14-19)27-21(29)20(28-23(31)33-25(5,6)7)15-11-12-16-26-22(30)32-24(2,3)4/h8-10,13-14,18,20H,11-12,15-17H2,1-7H3,(H,26,30)(H,27,29)(H,28,31)/t18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQQPKRLLPLBN-ICSRJNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652361 | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819871-13-1 | |
Record name | C,C'-Bis(1,1-dimethylethyl) N,N'-((1S)-1-((((1S)-1-methyl-2-phenylethyl)amino)carbonyl)-1,5-pentanediyl)bis(carbamate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819871131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~,N~6~-Bis(tert-butoxycarbonyl)-N-[(2S)-1-phenylpropan-2-yl]-L-lysinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIS(TERT-BUTOXYCARBONYL) LISDEXAMPHETAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N7G3US2AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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